![molecular formula C19H13NOS B12899862 N-(Dibenzo[b,d]furan-3-yl)benzothioamide CAS No. 28989-20-0](/img/structure/B12899862.png)
N-(Dibenzo[b,d]furan-3-yl)benzothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Dibenzo[b,d]furan-3-yl)benzothioamide is a heterocyclic organic compound that features a dibenzofuran moiety linked to a benzothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dibenzo[b,d]furan-3-yl)benzothioamide typically involves the reaction of dibenzofuran derivatives with benzothioamide precursors. One common method is the Friedel-Crafts acylation reaction, where dibenzofuran reacts with benzothioamide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include an inert atmosphere and controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of automated systems and advanced purification techniques, such as column chromatography, further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
N-(Dibenzo[b,d]furan-3-yl)benzothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the thioamide group to an amine.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the aromatic rings of the dibenzofuran moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(Dibenzo[b,d]furan-3-yl)benzothioamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of N-(Dibenzo[b,d]furan-3-yl)benzothioamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, its ability to undergo redox reactions can lead to the generation of reactive oxygen species, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A parent compound with similar structural features but lacking the thioamide group.
Dibenzo[b,d]thiophene: A sulfur analog with a thiophene ring instead of a furan ring.
N-(Dibenzo[b,d]furan-3-yl)-3,5-dimethoxybenzamide: A derivative with methoxy substituents on the benzene ring.
Uniqueness
N-(Dibenzo[b,d]furan-3-yl)benzothioamide is unique due to the presence of both the dibenzofuran and benzothioamide moieties, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
28989-20-0 |
|---|---|
Molecular Formula |
C19H13NOS |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N-dibenzofuran-3-ylbenzenecarbothioamide |
InChI |
InChI=1S/C19H13NOS/c22-19(13-6-2-1-3-7-13)20-14-10-11-16-15-8-4-5-9-17(15)21-18(16)12-14/h1-12H,(H,20,22) |
InChI Key |
CISCFAAREFSAHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)NC2=CC3=C(C=C2)C4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


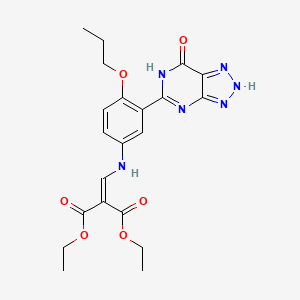
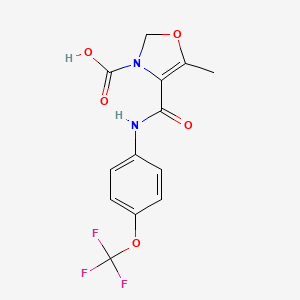
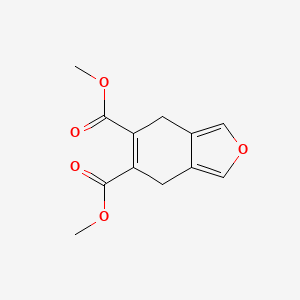
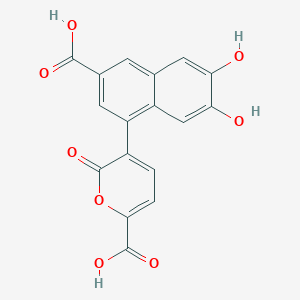
![1-(Furan-2-ylmethylene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B12899797.png)
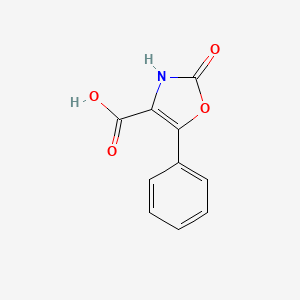
![9-[3-(4,5-Dihydro-1,3-oxazol-2-YL)propyl]-9H-carbazole](/img/structure/B12899810.png)

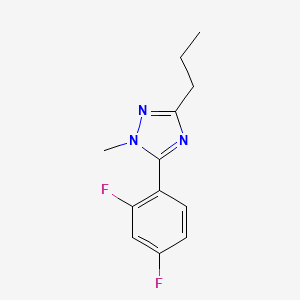
![4-amino-2H-pyrazolo[3,4-d]pyrimidine-3-carbothioamide](/img/structure/B12899834.png)

![3-[([1,1'-Biphenyl]-4-yl)(phenyl)phosphoryl]benzoic acid](/img/structure/B12899852.png)
![L-Aspartic acid, N-[2-[6-(methylamino)-9H-purin-9-yl]acetyl]-](/img/structure/B12899855.png)
![N-(5-Methylfuran-2-YL)-N-[(4-nitrophenyl)methyl]heptanamide](/img/structure/B12899870.png)
